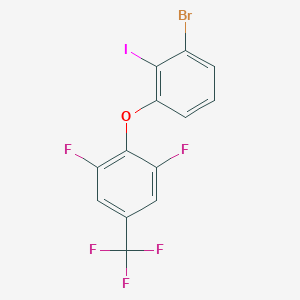![molecular formula C16H18O4 B14074402 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione CAS No. 6943-09-5](/img/structure/B14074402.png)
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core. It is known for its unique structure, which includes four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water .
準備方法
The synthesis of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione can be achieved through several methods:
Original Synthesis: The compound was first synthesized by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid.
Alternative Syntheses: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
化学反応の分析
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions:
Oxidation and Reduction: The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen.
Cycloaddition: It can undergo cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with various reagents like dimethyl acetylenedicarboxylate.
科学的研究の応用
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
作用機序
The mechanism of action of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione involves the stabilization of its anion through resonance. The energy-minimizing conformation of the compound places the alpha proton’s σ* CH orbital in alignment with the π* CO, leading to strong destabilization of the C-H bond . This unique property contributes to its high reactivity and acidity.
類似化合物との比較
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s Acid:
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: This compound has a phenyl group instead of the trimethylphenyl group, resulting in different reactivity and applications.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Although structurally different, it shares some reactivity patterns and applications in polymer chemistry.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
6943-09-5 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
2,2-dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H18O4/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)19-16(4,5)20-15(13)18/h6-8H,1-5H3 |
InChIキー |
HCRQWJKEIZEFDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)OC(OC2=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


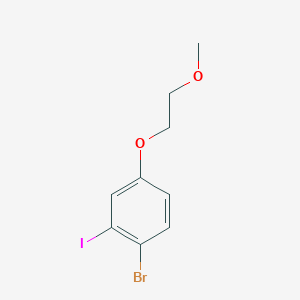
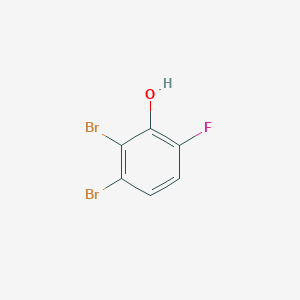
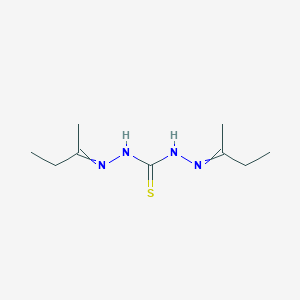
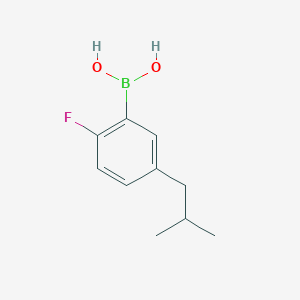
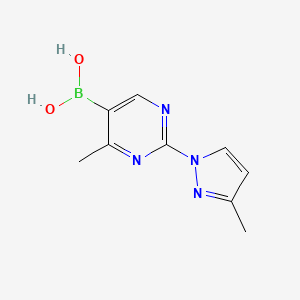
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
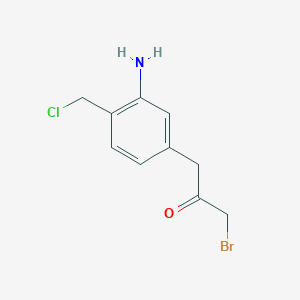
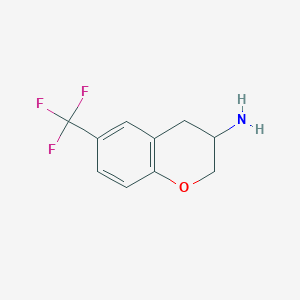
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
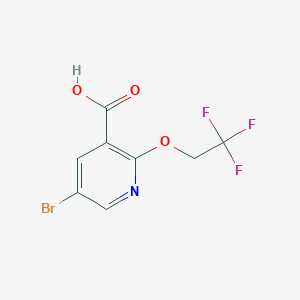
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)
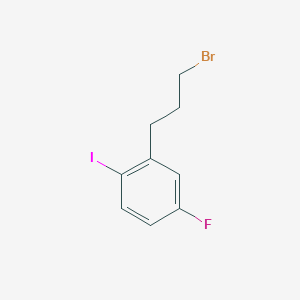
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
